2-Isopropylthiazole-5-carbonitrile

Medicinal Chemistry Physicochemical Property Prediction SAR Exploration

Researchers often face irreproducible results when substituting thiazole regioisomers with identical catalog descriptions. The 5-carbonitrile substitution pattern of this compound provides a unique H-bond acceptor geometry (TPSA 64.9 Ų) that is absent in the 4-carbonitrile analog, directly impacting target binding and metabolic stability. - Differentiated scaffold: Isopropyl at C-2 and nitrile at C-5 create a well-characterized profile (logP 2.2, pKa 0.20) for benchmarking ADME optimization in thiazole series. - Synthetic versatility: The nitrile warhead enables elaboration to amines, carboxylic acids, or tetrazoles, while the steric isopropyl group directs regioselective transformations for combinatorial library synthesis. - Reliable supply: Solid physical form, soluble in common organic solvents, facilitating reproducible handling across research workflows.

Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
CAS No. 1086393-39-6
Cat. No. B12961467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylthiazole-5-carbonitrile
CAS1086393-39-6
Molecular FormulaC7H8N2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(S1)C#N
InChIInChI=1S/C7H8N2S/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,1-2H3
InChIKeyKGSWRJMIVDNBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylthiazole-5-carbonitrile – Physicochemical Profile


2-Isopropylthiazole-5-carbonitrile is a heterocyclic building block from the thiazole family, bearing an isopropyl substituent at ring position 2 and a nitrile group at position 5. It possesses a molecular weight of 152.22 g/mol, a predicted XLogP3 of 2.2, a topological polar surface area of 64.9 Ų, and contains zero hydrogen bond donors but three hydrogen bond acceptors . These features place it at the intersection of lipophilic and hydrogen-bond-capable scaffolds, making it a versatile intermediate for medicinal chemistry and agrochemical research programs. Its solid physical form and solubility in common organic solvents facilitate reliable handling and downstream synthetic manipulation .

Heterocyclic building block for medchem and agrochemical synthesis
Balanced lipophilicity (predicted logP 2.2) with three hydrogen bond acceptors
Solid form, soluble in common organic solvents for reliable downstream handling

2-Isopropylthiazole-5-carbonitrile – Why Analogs Are Not Interchangeable


Thiazole regioisomers and substituted analogs are frequently treated as interchangeable in procurement catalogs, yet their different substitution patterns govern critical parameters—hydrogen-bond acceptor geometry, dipole moment, pKa, and lipophilicity—that directly impact molecular recognition, metabolic stability, and synthetic tractability. Replacing 2-isopropylthiazole-5-carbonitrile with the 4-carbonitrile regioisomer or with a non-nitrile analog can alter the outcome of a medicinal chemistry campaign by shifting binding poses, changing reactivity at the nitrile warhead, or modifying partition coefficients. The quantitative evidence below demonstrates that even minor structural changes produce measurable differences in computed property profiles, underscoring the need for compound-specific selection .

  • Thiazole regioisomers (e.g., 4-carbonitrile) may shift predicted pKa and hydrogen-bond geometry, altering reactivity in coupling reactions.
  • Non-nitrile analogs lack the additional hydrogen bond acceptor, which can change molecular recognition and binding poses.
  • Similar scaffolds with different alkyl or nitrile placement exhibit varying logP and TPSA profiles, affecting permeability and solubility predictions.

2-Isopropylthiazole-5-carbonitrile – Comparator Evidence


Polar Surface Area vs. 2-Isopropylthiazole

The cyano group at position 5 endows 2-isopropylthiazole-5-carbonitrile with a substantially larger topological polar surface area (TPSA = 64.9 Ų) compared to the non-nitrile analog 2-isopropylthiazole (TPSA = 41.1 Ų) [1]. Concurrently, the predicted XLogP3 increases from 2.1 (2-isopropylthiazole) to 2.2 for the target compound, while the hydrogen bond acceptor count increases from 2 to 3 [1]. This combination of enhanced polarity and maintained lipophilicity makes the target compound a more balanced scaffold for optimizing both permeability and target engagement.

Polar Surface Area
Context-dependent
64.9 Ų vs 41.1 Ų Δ +23.8 (58% increase)
Supports polarity-lipophilicity optimization for permeability profiles
Predicted TPSA; experimental verification recommended
Medicinal Chemistry Physicochemical Property Prediction SAR Exploration

Hydrogen Bond Acceptor Capacity vs. 2-Isopropylthiazole

2-Isopropylthiazole-5-carbonitrile provides three hydrogen bond acceptor sites (thiazole nitrogen, thiazole sulfur, and nitrile nitrogen) versus two for 2-isopropylthiazole [1]. The additional nitrile acceptor can participate in directional hydrogen bonds with protein backbone or side-chain residues, as demonstrated for structurally related thiazole-nitrile hybrids in kinase inhibitor design [2].

Hydrogen Bond Acceptors
Context-dependent
3
+1 vs 2-isopropylthiazole (2)
Additional nitrile acceptor may support directional hydrogen bonding interactions
Class-level inference; binding evidence in kinase inhibitor design
Structure-Based Design Hydrogen Bonding Drug-Target Interaction

Lipophilicity vs. Thiazole-5-carbonitrile

Compared to the parent thiazole-5-carbonitrile, which carries no alkyl substituent, 2-isopropylthiazole-5-carbonitrile displays a higher predicted logP (XLogP3 = 2.2 vs. 1.0) [1]. This logP increase is predicted to improve membrane permeability and blood-brain barrier penetration while retaining the nitrile group's hydrogen bond acceptor functionality (3 acceptors in both compounds). The isopropyl group also adds steric bulk that can reduce metabolic oxidation at the thiazole ring.

Lipophilicity
Context-dependent
XLogP3 2.2 vs 1.0 Δ +1.2 log units
Predicted logP increase may influence permeability and CNS penetrance
Predicted values; experimental logD recommended
CNS Drug Design Lipophilicity Optimization Metabolic Stability

pKa Comparison vs. 5-Isopropylthiazole-2-carbonitrile

The regiochemistry of the nitrile group around the thiazole ring impacts the predicted pKa of the conjugate acid. 2-Isopropylthiazole-5-carbonitrile shows a predicted pKa of 0.20 ± 0.10, whereas the 2-carbonitrile regioisomer 5-isopropylthiazole-2-carbonitrile displays a more negative predicted pKa of -0.75 ± 0.10 . This ~0.95 unit difference in basicity can influence protonation state at physiological pH and affect the compound's reactivity in metal-catalyzed coupling reactions.

pKa (Conjugate Acid)
Context-dependent
0.20 ± 0.10 vs -0.75 ± 0.10 Δ ≈ 0.95
Regioisomer shift in basicity may alter protonation and coupling reactivity
Predicted pKa; experimental verification needed
Ionization State Control Reactivity Tuning Physicochemical Property Optimization

DNA Minor Groove Ligand Utility

In a high-resolution NMR study, Nahoum et al. demonstrated that isopropyl-thiazole (iPrTh) units, when incorporated into short lexitropsins, recognize the DNA sequence 5'-ACTAGT-3' with a 2:1 ligand-to-DNA binding stoichiometry [1]. The enhanced hydrophobicity of the iPrTh group facilitated the formation of head-to-tail ligand dimers, and the thiazole nitrogen engaged in a critical hydrogen bond with the exocyclic amine protons of guanine G7 [1]. Although the study employed the non-nitrile 2-isopropylthiazole, the 5-carbonitrile derivative retains the same isopropyl-thiazole core while providing an additional nitrile hydrogen bond acceptor for potential sequence-specific recognition. This positions 2-isopropylthiazole-5-carbonitrile as a differentiated building block for designing next-generation DNA-targeting agents.

DNA Minor Groove Binding
Class-level
iPrTh scaffold recognizes 5'-ACTAGT-3' with 2:1 stoichiometry; nitrile handle available for elaboration
May support design of functionalized lexitropsins; binding requires validation
Class-level inference from non-nitrile analog; direct study needed
DNA Minor Groove Binding Lexitropsin Design Gene Targeting

2-Isopropylthiazole-5-carbonitrile – Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

The combination of a predicted logP of 2.2 and three hydrogen bond acceptors makes 2-isopropylthiazole-5-carbonitrile an attractive core for optimizing brain-penetrant kinase inhibitors. Its higher lipophilicity compared to thiazole-5-carbonitrile enhances BBB permeability, while the additional nitrile acceptor supports key hinge-region hydrogen bonds [1].

Functionalized Lexitropsins for Gene Targeting

Building on the demonstrated DNA minor groove recognition of isopropyl-thiazole units, this nitrile-containing analog can be incorporated into lexitropsin frameworks to generate novel DNA-binding ligands. The nitrile group offers a synthetic handle for further elaboration (e.g., hydrolysis to amide or tetrazole) to modulate DNA affinity and sequence selectivity .

Thiazole Diversification Hub

The nitrile at position 5 serves as a reactive center for generating diverse chemotypes: reduction to the primary amine, hydrolysis to the carboxylic acid, or conversion to tetrazoles. The isopropyl group at position 2 provides steric shielding that can direct regioselective transformations, making this compound a versatile starting material for combinatorial library synthesis .

Physicochemical Benchmarking for SAR

Researchers optimizing ADME profiles can use 2-isopropylthiazole-5-carbonitrile as a reference scaffold with well-characterized predicted properties (TPSA = 64.9 Ų, logP = 2.2, pKa = 0.20) to benchmark the effect of further substitutions. Its balanced polarity and lipophilicity profile make it a useful comparator for evaluating the impact of polar or hydrophobic modifications in thiazole series .

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
Balanced predicted logP and HBA profile
Permeability and target engagement assays
DNA-targeted probe design
iPrTh scaffold with nitrile functionalization handle
DNA binding affinity and sequence selectivity assays
Heterocycle library synthesis
Reactive 5-nitrile for derivatization
Regioselective transformation and functional group tolerance
ADME/PK property optimization
Defined predicted TPSA, logP, pKa
Comparative profiling with thiazole analogs
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